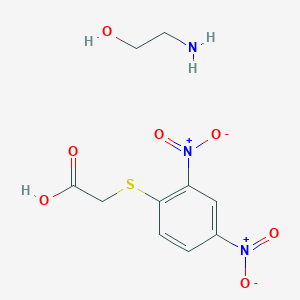

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, also known as DNTB or Ellman's reagent, is a chemical compound widely used in scientific research for the detection and quantification of thiol-containing compounds. Thiol-containing compounds are important biomolecules involved in a wide range of biological processes, including metabolism, redox signaling, and antioxidant defense. DNTB has been extensively studied for its ability to react with thiol groups, resulting in the formation of a yellow-colored product that can be easily quantified using spectrophotometric methods.

Wirkmechanismus

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol or β-mercaptoethanol to form the yellow-colored 2-nitro-5-thiobenzoate anion. The formation of this product can be easily quantified using spectrophotometric methods.

Biochemische Und Physiologische Effekte

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate does not have any direct biochemical or physiological effects on living organisms. However, it is widely used in scientific research to study the role of thiol-containing compounds in biological processes and to develop new drugs and therapies targeting thiol-containing enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing compounds, its ease of use, and its compatibility with a wide range of biological samples and experimental conditions. However, Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate also has some limitations, including its potential interference with other compounds that absorb at the same wavelength, its potential toxicity to cells and tissues at high concentrations, and its potential instability in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research involving Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, including the development of new methods for the detection and quantification of thiol-containing compounds in biological samples, the identification of new thiol-containing enzymes and their roles in biological processes, and the development of new drugs and therapies targeting thiol-containing enzymes. Additionally, research is needed to better understand the potential toxicity and stability of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate under different experimental conditions and to develop new methods for minimizing these effects.

Synthesemethoden

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate can be synthesized by reacting 2,4-dinitrophenylthioacetic acid with mono(2-hydroxyethyl)amine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline powder that is highly soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is widely used in scientific research for the detection and quantification of thiol-containing compounds in biological samples such as blood, urine, and tissues. Thiol-containing compounds play important roles in many biological processes, including protein folding, enzyme catalysis, and redox signaling. Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is commonly used in enzymatic assays to measure the activity of thiol-containing enzymes such as glutathione peroxidase and thioredoxin reductase.

Eigenschaften

CAS-Nummer |

105892-20-4 |

|---|---|

Produktname |

Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate |

Molekularformel |

C10H13N3O7S |

Molekulargewicht |

319.29 g/mol |

IUPAC-Name |

2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |

InChI |

InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |

InChI-Schlüssel |

MNEKBQKPLOECLB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |

Synonyme |

((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)